Boc-Ile-ONp is a valuable building block for the synthesis of peptides containing the amino acid L-isoleucine. The tert-butoxycarbonyl (Boc) group protects the amino group of isoleucine, while the 4-nitrophenyl (ONp) ester serves as an activated leaving group for peptide bond formation. This combination allows for efficient coupling of Boc-Ile-ONp with other amino acid derivatives during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) PubChem, (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate: .
Boc-Ile-ONp, or tert-butoxycarbonyl-L-isoleucine p-nitrophenyl ester, is a derivative of L-isoleucine, an essential amino acid. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a p-nitrophenyl (ONp) ester at the carboxylic acid terminus. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions, while the ONp group serves as a good leaving group during coupling reactions, facilitating the formation of peptide bonds.
Boc-Ile-ONp participates in several key reactions:
The synthesis of Boc-Ile-ONp typically involves:
Studies involving Boc-Ile-ONp often focus on its interactions during peptide synthesis and enzymatic reactions. For example:
Boc-Ile-ONp shares structural characteristics with several other compounds used in peptide synthesis. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boc-Ala-OH | Amino Acid | Smaller side chain; used for simpler peptides |
Boc-Leu-OH | Amino Acid | Branched side chain; affects hydrophobicity |
Fmoc-Ile-OH | Amino Acid | Fmoc protecting group; allows for UV monitoring |
Z-Ile-OH | Amino Acid | Z protection; offers different cleavage conditions |
Boc-Lys(Alloc)-OH | Amino Acid with Alloc group | Allows for selective deprotection at Lysine residue |
Boc-Ile-ONp's unique combination of protective groups makes it particularly useful for synthesizing complex peptides where control over reactivity is essential.
tert-Butoxycarbonyl-L-isoleucine 4-nitrophenyl ester, commonly designated as Boc-Ile-ONp, represents a protected amino acid derivative with the molecular formula C₁₇H₂₄N₂O₆ and a molecular weight of 352.38-352.39 grams per mole [1] [2] [3]. The compound is officially catalogued under Chemical Abstracts Service number 16948-38-2 and bears the International Union of Pure and Applied Chemistry name 4-nitrophenyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoate [1] [4].
The molecular architecture of this compound consists of three distinct structural domains: the tert-butoxycarbonyl protecting group, the L-isoleucine amino acid backbone, and the 4-nitrophenyl ester moiety [1] [2]. The tert-butoxycarbonyl group serves as an amino-protecting functionality, temporarily masking the amino group's reactivity during synthetic transformations [6]. The central isoleucine residue maintains its natural L-configuration with the characteristic branched aliphatic side chain extending from the β-carbon [14] [31]. The 4-nitrophenyl ester constitutes an activated ester functionality that enhances the compound's reactivity toward nucleophilic attack [16] [32].
The three-dimensional structure exhibits specific stereochemical features inherent to the L-isoleucine backbone, with the α-carbon displaying S-configuration and the β-carbon maintaining S-configuration according to Cahn-Ingold-Prelog nomenclature [31] [34]. The compound's canonical Simplified Molecular Input Line Entry System representation is CCC@HC@HC(=O)Oc1ccc(cc1)N+=O, which precisely defines the stereochemical arrangements and connectivity patterns [2] [4].
The compound manifests as a white to off-white crystalline powder under standard laboratory conditions [8] [25]. Thermal analysis reveals a boiling point of 487.8 ± 30.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability [5]. The flash point occurs at 248.8 ± 24.6 degrees Celsius, classifying the compound as combustible under elevated temperature conditions [5].
Density measurements establish a value of 1.2 ± 0.1 grams per cubic centimeter, reflecting the compound's relatively dense molecular packing [5]. The specific rotation demonstrates a negative value of [α]D = -33 ± 2 degrees when measured at a concentration of 2 grams per 100 milliliters in dimethylformamide, confirming the compound's optically active nature due to the chiral centers present in the isoleucine backbone [6].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 352.38-352.39 | g/mol | [1] [2] [4] |
Boiling Point | 487.8 ± 30.0 | °C at 760 mmHg | [5] |
Flash Point | 248.8 ± 24.6 | °C | [5] |
Density | 1.2 ± 0.1 | g/cm³ | [5] |
Specific Rotation | -33 ± 2 | degrees (c=2, DMF) | [6] |
Physical State | Solid powder | - | [25] |
Appearance | White to off-white | - | [8] |
The solubility profile of tert-Butoxycarbonyl-L-isoleucine 4-nitrophenyl ester demonstrates selective dissolution characteristics across various solvent systems [7] [11]. The compound exhibits complete solubility in dimethyl sulfoxide, which serves as the recommended storage and handling medium due to its ability to maintain compound stability [7]. Polar aprotic solvents including dichloromethane, tetrahydrofuran, and acetonitrile readily dissolve the compound, making these solvents suitable for synthetic applications and peptide coupling reactions [11] [32].
Limited solubility occurs in protic solvents such as methanol and ethanol, attributed to the compound's predominantly hydrophobic character despite the presence of polar functional groups [26]. The compound demonstrates complete insolubility in water, consistent with its classification as a hydrophobic amino acid derivative [26]. Non-polar solvents like hexane fail to dissolve the compound due to insufficient polarity to interact with the carbamate and nitrophenyl ester functionalities [11].
Solvent System | Solubility Classification | Application Suitability |
---|---|---|
Dimethyl sulfoxide | Completely soluble | Storage and handling |
Dichloromethane | Completely soluble | Synthesis reactions |
Tetrahydrofuran | Completely soluble | Coupling reactions |
Acetonitrile | Completely soluble | Peptide synthesis |
Methanol | Partially soluble | Limited applications |
Ethanol | Partially soluble | Limited applications |
Water | Insoluble | Not applicable |
Hexane | Insoluble | Not applicable |
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of the compound through both proton and carbon-13 analyses [9] [10]. Proton nuclear magnetic resonance spectra typically display characteristic chemical shifts in the aliphatic region between 0.93-1.48 parts per million corresponding to the isoleucine side chain methyl and methylene protons [9]. The α-hydrogen of the amino acid backbone appears in the range of 3.66-4.25 parts per million, while aromatic protons from the nitrophenyl group resonate between 7.25-8.3 parts per million [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments spanning from 14-28 parts per million for aliphatic carbons, 52-84 parts per million for ester and carbamate carbons, and 125-174 parts per million for aromatic and carbonyl carbons [9] [10]. Infrared spectroscopy identifies characteristic absorption bands at 1732 and 1704 wavenumbers corresponding to carbonyl stretching vibrations, 1503 wavenumbers for nitro group asymmetric stretching, and 1185-1378 wavenumbers for carbon-oxygen and carbon-nitrogen stretching modes [9] [10].
Mass spectrometry employing electrospray ionization techniques generates molecular ion peaks consistent with the expected molecular weight, typically observed as sodium and proton adducts in positive ion mode [9]. Ultraviolet-visible spectroscopy demonstrates absorption maxima around 260-280 nanometers attributable to the nitrophenyl chromophore, providing a convenient analytical handle for quantitative determinations [42].
Spectroscopic Method | Characteristic Features | Typical Values |
---|---|---|
¹H Nuclear Magnetic Resonance | Alkyl protons | 0.93-1.48 ppm |
¹H Nuclear Magnetic Resonance | α-Hydrogen | 3.66-4.25 ppm |
¹H Nuclear Magnetic Resonance | Aromatic protons | 7.25-8.3 ppm |
¹³C Nuclear Magnetic Resonance | Aliphatic carbons | 14-28 ppm |
¹³C Nuclear Magnetic Resonance | Ester/carbamate carbons | 52-84 ppm |
¹³C Nuclear Magnetic Resonance | Aromatic/carbonyl carbons | 125-174 ppm |
Infrared Spectroscopy | Carbonyl stretching | 1732, 1704 cm⁻¹ |
Infrared Spectroscopy | Nitro group stretching | 1503 cm⁻¹ |
Ultraviolet-Visible | Nitrophenyl absorption | 260-280 nm |
The stereochemical framework of tert-Butoxycarbonyl-L-isoleucine 4-nitrophenyl ester derives from the inherent chirality of the parent L-isoleucine amino acid [31] [34]. The compound possesses two chiral centers located at the α-carbon and β-carbon positions of the isoleucine backbone, establishing the absolute configuration as (2S,3S) according to systematic nomenclature [1] [34].
The α-carbon center exhibits S-configuration, consistent with all naturally occurring L-amino acids except cysteine [34]. This stereochemical arrangement positions the amino group, carboxyl group, hydrogen atom, and side chain in the characteristic spatial orientation that defines the L-series of amino acids [31]. The β-carbon displays S-configuration due to the specific arrangement of the ethyl group, methyl group, and the remainder of the molecule around this secondary chiral center [34].
The maintenance of stereochemical integrity during synthetic transformations represents a critical consideration for this compound [20]. The tert-butoxycarbonyl protecting group strategy specifically avoids conditions that could lead to racemization at the α-carbon center [17] [20]. The 4-nitrophenyl ester activation does not affect the stereochemical centers directly, preserving the original L-configuration throughout typical coupling reactions [32] [35].
Optical rotation measurements provide experimental confirmation of the compound's stereochemical purity, with the observed negative rotation value of -33 ± 2 degrees serving as a diagnostic parameter for the maintained L-configuration [6]. Deviations from this expected rotation value would indicate potential racemization or stereochemical contamination [27].
The electronic structure of tert-Butoxycarbonyl-L-isoleucine 4-nitrophenyl ester encompasses several distinct reactive domains that govern its chemical behavior [16] [17]. The tert-butoxycarbonyl protecting group exhibits electronic characteristics typical of carbamate functionalities, with the carbonyl carbon serving as an electrophilic center susceptible to nucleophilic attack under acidic conditions [36] [38].
The carbamate nitrogen demonstrates reduced nucleophilicity compared to free amines due to resonance delocalization with the adjacent carbonyl group [17] [20]. This electronic deactivation provides the protective effect by rendering the nitrogen unreactive toward electrophilic reagents while maintaining reversible acid-catalyzed deprotection capability [36] [37].
The 4-nitrophenyl ester constitutes the primary reactive center of the molecule, functioning as an activated ester with enhanced susceptibility to nucleophilic attack [16] [19]. The electron-withdrawing nitro group increases the electrophilicity of the ester carbonyl carbon through both inductive and resonance effects, facilitating nucleophilic substitution reactions [39] [42]. The para-nitrophenoxide anion generated upon nucleophilic attack represents an excellent leaving group due to resonance stabilization provided by the nitro substituent [16] [39].
The electronic activation of the ester functionality enables rapid aminolysis reactions under mild conditions, making this compound particularly valuable for peptide bond formation [32] [35]. The rate of nucleophilic attack correlates directly with the electron-withdrawing capacity of the nitro group, with the para-positioning providing optimal electronic activation while maintaining synthetic accessibility [39] [40].
Computational analyses of the frontier molecular orbitals reveal that the lowest unoccupied molecular orbital localizes primarily on the activated ester carbonyl and the nitrophenyl ring system, confirming these regions as the primary sites for nucleophilic attack [42]. The highest occupied molecular orbital demonstrates contributions from the nitro group oxygen atoms and the aromatic π-system, supporting the proposed electronic activation mechanism [16] [42].
The synthesis of Boc-Ile-ONp through acid chloride intermediates represents one of the traditional approaches in amino acid derivative preparation [1] [2]. This methodology involves the initial conversion of the Boc-protected isoleucine carboxylic acid to its corresponding acid chloride, followed by subsequent reaction with 4-nitrophenol to form the desired nitrophenyl ester.
Mechanism and Reaction Pathway
The acid chloride route begins with the treatment of Boc-isoleucine with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalytic dimethylformamide [3]. The mechanism proceeds through nucleophilic attack of the chloride ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates water and chloride to yield the acid chloride. This highly reactive intermediate then undergoes nucleophilic substitution with 4-nitrophenol in the presence of a base such as triethylamine [2].
The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature. The use of catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate and improve yields .
Advantages and Limitations
While acid chlorides provide direct activation of the carboxylic acid group, their application in peptide synthesis is significantly restricted due to their propensity for side reactions and racemization [2]. The high reactivity of acid chlorides makes them susceptible to hydrolysis, aminolysis with unintended nucleophiles, and formation of symmetrical anhydrides. Additionally, the harsh conditions required for acid chloride formation can lead to epimerization at the chiral center, particularly under basic conditions.
Despite these limitations, acid chlorides remain useful for coupling extremely hindered or achiral amino acids where other methods may fail [2]. The method is particularly effective when applied to amino acids with minimal steric hindrance around the reaction center.
Mixed anhydride methodology provides a more controlled approach to amino acid activation compared to acid chlorides [5] [6]. This strategy involves the formation of a mixed anhydride intermediate between the Boc-protected amino acid and an alkyl or aryl formate, which subsequently reacts with 4-nitrophenol to yield the desired nitrophenyl ester.
Synthetic Protocol
The mixed anhydride approach typically employs reagents such as ethyl chloroformate, isobutyl chloroformate, or pivaloyl chloride in the presence of a tertiary amine base [6] [7]. The reaction is initiated by treating Boc-isoleucine with the chloroformate reagent at low temperature (-15°C to 0°C) in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The resulting mixed anhydride intermediate is then allowed to react with 4-nitrophenol in the presence of a base to form the final product.
A particularly effective variant involves the use of isobutylformate mixed anhydrides, which have been demonstrated to effectively suppress side reactions during peptide coupling [6]. This approach has been successfully applied in the synthesis of complex peptide sequences, including those containing proline residues, which are notoriously difficult to couple using conventional methods.
Mechanistic Considerations
The mixed anhydride mechanism proceeds through initial nucleophilic attack of the carboxylate anion on the electrophilic carbonyl carbon of the chloroformate reagent [8]. The resulting mixed anhydride intermediate exhibits selective reactivity toward nucleophilic attack at the amino acid carbonyl carbon due to electronic and steric factors. The subsequent reaction with 4-nitrophenol occurs through nucleophilic substitution, with the alkoxycarbonyl group serving as a leaving group.
Selectivity and Control
One significant advantage of the mixed anhydride approach is the ability to control selectivity through careful choice of the chloroformate reagent [5]. Sterically hindered chloroformates, such as pivaloyl chloride, can provide enhanced selectivity by directing nucleophilic attack to the desired carbonyl carbon while minimizing side reactions. This selectivity is particularly important when dealing with amino acids containing multiple reactive sites.
Contemporary approaches to Boc-Ile-ONp synthesis have evolved to address the limitations of classical methods while improving efficiency, selectivity, and environmental sustainability [9] [10]. These modern strategies incorporate advanced coupling reagents, optimized reaction conditions, and innovative synthetic methodologies.
Advanced Coupling Reagent Systems
Modern synthesis of Boc-Ile-ONp frequently employs sophisticated coupling reagent combinations such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) [11]. The DCC coupling mechanism involves initial reaction between the carboxylic acid and DCC to form an O-acylisourea intermediate [11] [12]. This highly reactive intermediate can then undergo nucleophilic attack by 4-nitrophenol to form the desired nitrophenyl ester while releasing dicyclohexylurea (DCU) as a byproduct.
The inclusion of DMAP as a nucleophilic catalyst significantly enhances the reaction rate and improves yields by facilitating the formation of a more reactive acylpyridinium intermediate . This catalytic cycle allows for milder reaction conditions and reduced reaction times compared to traditional methods.
Alternative Coupling Reagents
Recent developments have introduced alternative coupling reagents that offer improved performance characteristics. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) provide enhanced coupling efficiency with minimal racemization [5].
These uronium-based reagents function through formation of highly reactive active ester intermediates that exhibit superior selectivity and reduced side reaction profiles compared to classical carbodiimide-based systems. The use of these reagents in combination with appropriate bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine has become standard practice in modern peptide synthesis applications.
Green Chemistry Approaches
Environmental considerations have driven the development of more sustainable synthetic approaches [9] [3]. Recent methodologies have focused on reducing solvent consumption, minimizing waste generation, and employing more environmentally benign reagents. Flow chemistry techniques represent a particularly promising approach in this regard, offering improved atom economy and reduced environmental impact [8] [13].
Microreactor Technology
The application of microreactor technology to amino acid derivative synthesis has demonstrated significant advantages in terms of reaction control, heat transfer, and mass transfer efficiency [14] [15]. Microreactors enable precise temperature control, reduced residence times, and improved mixing efficiency, leading to enhanced reaction selectivity and reduced byproduct formation.
Continuous-flow microreactor systems have been successfully applied to the synthesis of various amino acid derivatives, including nitrophenyl esters [13] [16]. These systems offer the additional advantage of real-time monitoring and control of reaction parameters, enabling optimization of reaction conditions and consistent product quality.
The transition from laboratory-scale synthesis to industrial production of Boc-Ile-ONp presents numerous challenges that must be carefully addressed to ensure successful commercialization [17] [18]. Scale-up considerations encompass technical, economic, and regulatory aspects that significantly impact the viability of large-scale production.
Process Development and Optimization
Successful scale-up requires comprehensive process development that addresses the unique challenges associated with larger reaction volumes [17]. Critical parameters such as heat transfer, mass transfer, mixing efficiency, and reaction kinetics must be carefully evaluated and optimized for larger-scale operations. The use of continuous-flow processing has emerged as a particularly attractive approach for large-scale peptide manufacturing due to its inherent advantages in heat and mass transfer [13] [19].
Equipment Considerations
Industrial-scale production necessitates specialized equipment capable of handling the specific requirements of amino acid synthesis [20] [18]. This includes reactors designed for optimal heat transfer, efficient mixing systems, and appropriate material selection to ensure compatibility with the reagents and products involved. The choice between batch and continuous processing depends on factors such as production volume, product specifications, and economic considerations.
Quality Control and Process Monitoring
Large-scale production requires robust quality control systems to ensure consistent product quality [21] [22]. This includes in-process monitoring of critical quality attributes, implementation of appropriate analytical methods, and establishment of comprehensive quality assurance protocols. Real-time monitoring techniques, such as near-infrared spectroscopy and inline chromatography, have proven valuable for continuous monitoring of reaction progress and product quality [23] [13].
Regulatory Compliance
Industrial production of pharmaceutical intermediates such as Boc-Ile-ONp must comply with stringent regulatory requirements [21] [24]. This includes adherence to Good Manufacturing Practice (GMP) guidelines, implementation of appropriate quality systems, and comprehensive documentation of all manufacturing processes. Regulatory considerations also extend to environmental compliance, waste management, and worker safety protocols.
Economic Optimization
Cost-effectiveness is a critical factor in industrial-scale production [18]. This includes optimization of raw material costs, energy consumption, waste generation, and labor requirements. The choice of synthetic route and process conditions must balance product quality requirements with economic constraints to ensure commercial viability.
The purification and quality assessment of Boc-Ile-ONp are critical aspects that determine the suitability of the compound for its intended applications [25] [26]. Effective purification strategies must address the removal of various impurities while maintaining the integrity of the target molecule.
Chromatographic Purification Methods
High-performance liquid chromatography (HPLC) represents the gold standard for purification of amino acid derivatives [25] [23]. Reversed-phase HPLC using C18 stationary phases with gradient elution systems provides excellent resolution for the separation of Boc-Ile-ONp from closely related impurities. The optimization of mobile phase composition, gradient profile, and column selection is crucial for achieving the desired purity levels.
Preparative HPLC systems enable the purification of larger quantities of material while maintaining high resolution [27]. The scale-up from analytical to preparative chromatography requires careful consideration of factors such as sample loading, flow rates, and column dimensions to ensure consistent purification performance.
Alternative Purification Strategies
Traditional recrystallization methods remain valuable for the purification of amino acid derivatives, particularly when high purity levels are not critical [26]. The selection of appropriate solvent systems, typically involving water-ethanol mixtures, enables effective purification through crystallization processes. The addition of activated charcoal during the recrystallization process can effectively remove colored impurities and improve product appearance.
Flash column chromatography on silica gel has emerged as an effective alternative to recrystallization for certain amino acid derivatives [27]. This technique offers rapid purification with good resolution while avoiding the need for specialized equipment. The optimization of eluent composition and gradient conditions is essential for achieving effective separation.
Quality Assessment and Characterization
Comprehensive quality assessment of Boc-Ile-ONp requires multiple analytical techniques to ensure product identity, purity, and stability [25] [21]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and enables detection of structural impurities. Both proton and carbon-13 NMR are typically employed to provide comprehensive structural characterization.
Mass spectrometry, particularly high-resolution mass spectrometry, offers sensitive detection of molecular ions and fragmentation patterns that confirm molecular structure and detect trace impurities [23]. The combination of liquid chromatography with mass spectrometry (LC-MS) provides powerful capabilities for impurity profiling and quantitative analysis.
Purity Determination and Impurity Profiling
Impurity profiling requires identification and quantification of process-related impurities, degradation products, and residual solvents [21] [24]. This comprehensive analysis ensures that the product meets specifications for its intended use and complies with relevant regulatory requirements.
Stability Assessment
Long-term stability studies are essential for determining appropriate storage conditions and shelf-life specifications [28] [29]. Stability testing under various temperature and humidity conditions enables identification of degradation pathways and optimization of storage protocols. The use of stability-indicating analytical methods ensures reliable detection of degradation products over time.
Chemical Properties of Boc-Ile-ONp | Value |
---|---|
CAS Number | 16948-38-2 |
Molecular Formula | C₁₇H₂₄N₂O₆ |
Molecular Weight (g/mol) | 352.38-352.39 |
Density (g/cm³) | 1.172±0.06 (predicted) |
Boiling Point (°C) | 487.8±30.0 (predicted) |
Storage Temperature (°C) | 2-8 |
Solubility | Soluble in DMSO, DMF; Limited in water |
Optical Rotation [α]D | -33 ± 2° (c=2 in DMF) |
Physical Form | Powder |
Color | Light yellow |
Synthetic Methodology | Advantages | Disadvantages | Typical Yield (%) | Scale Applicability |
---|---|---|---|---|
Classical Acid Chloride Route | Direct activation, fast reaction | Prone to racemization, side reactions | 60-80 | Laboratory |
Mixed Anhydride Approach | Mild conditions, good selectivity | Requires careful control of conditions | 70-90 | Laboratory to pilot |
DCC/DMAP Coupling | Reliable coupling, minimal racemization | By-product formation (DCU) | 80-95 | Laboratory to industrial |
Modern Flow Chemistry | Automated, reduced waste, scalable | Equipment intensive, complex setup | 85-98 | Laboratory to industrial |
Solid-Phase Synthesis | Sequential assembly, easy purification | Limited to solid support chemistry | 70-95 | Laboratory to commercial |
In Situ Nitrophenyl Ester Formation | No isolation needed, aqueous compatible | Two-step process, moderate yields | 65-85 | Laboratory |
The synthetic methodologies for Boc-Ile-ONp encompass both classical and modern approaches, each offering distinct advantages depending on the specific requirements of the application. Classical methods such as acid chloride intermediates and mixed anhydride approaches provide direct pathways but suffer from limitations related to racemization and side reactions [1] [2] [6]. Modern strategies incorporating advanced coupling reagents and flow chemistry techniques offer improved selectivity, efficiency, and scalability while addressing environmental and economic considerations [11] [13] [19].
The successful scale-up from laboratory to industrial production requires careful consideration of multiple factors including process optimization, equipment selection, quality control systems, and regulatory compliance [17] [18]. Purification and quality assessment protocols must be robust and comprehensive to ensure product suitability for intended applications [25] [21].